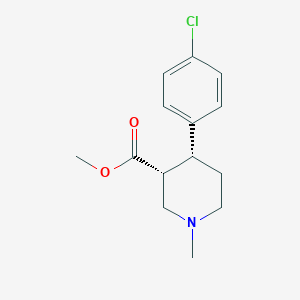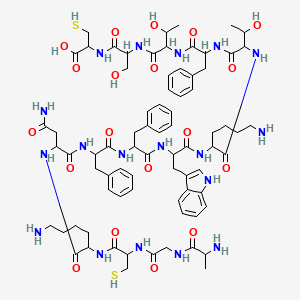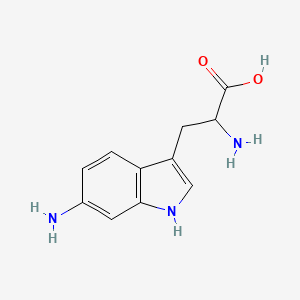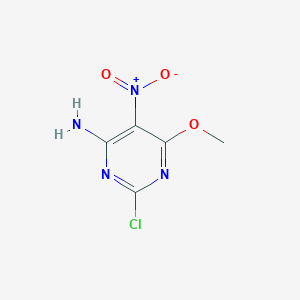
(3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorophenyl group and a methyl ester group. The stereochemistry of the compound is denoted by the (3R,4R)-rel- configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Substitution Reactions: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Esterification: The methyl ester group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Stereochemical Control: The (3R,4R)-rel- configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct spatial arrangement of the substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Piperidinecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, methyl ester: Similar structure but with a bromine atom instead of a chlorine atom on the aromatic ring.
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-ethyl-, methyl ester: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
The uniqueness of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- lies in its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
214335-18-9 |
|---|---|
Formule moléculaire |
C14H18ClNO2 |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
methyl (3R,4R)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
GDFVYUDIAQQDTA-STQMWFEESA-N |
SMILES isomérique |
CN1CC[C@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)


![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)






![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
